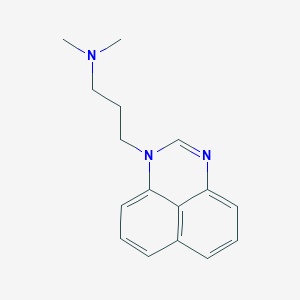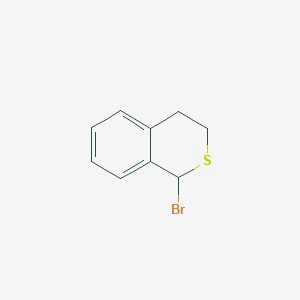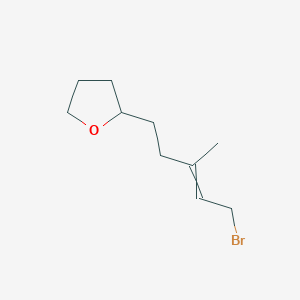
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane is an organic compound with the molecular formula C₁₀H₁₇BrO It is a derivative of oxolane, featuring a bromine atom and a methyl group attached to a pentenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-3-penten-1-ol and bromine.
Bromination: The first step involves the bromination of 3-methyl-3-penten-1-ol to introduce the bromine atom at the desired position. This reaction is usually carried out in the presence of a solvent like dichloromethane and a catalyst such as pyridinium tribromide.
Cyclization: The brominated intermediate undergoes cyclization to form the oxolane ring. This step may involve the use of a base like sodium hydride in a suitable solvent such as tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane depends on its interactions with molecular targets. The bromine atom and the oxolane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromo-3-methylpent-3-enyl)oxolane: A closely related compound with a similar structure but different substitution patterns.
4-Bromo-3-Methylpent-2-ene: Another compound with a bromine atom and a methyl group but lacking the oxolane ring.
Uniqueness
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane is unique due to the presence of both the bromine atom and the oxolane ring, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical transformations and applications in various fields of research.
Propiedades
Número CAS |
60432-81-7 |
|---|---|
Fórmula molecular |
C10H17BrO |
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
2-(5-bromo-3-methylpent-3-enyl)oxolane |
InChI |
InChI=1S/C10H17BrO/c1-9(6-7-11)4-5-10-3-2-8-12-10/h6,10H,2-5,7-8H2,1H3 |
Clave InChI |
YJTHKJYOPWOVRU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCBr)CCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



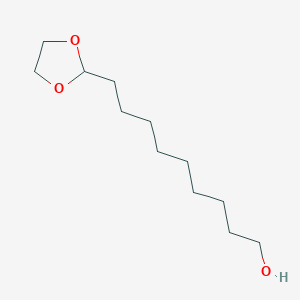
![[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B14604754.png)
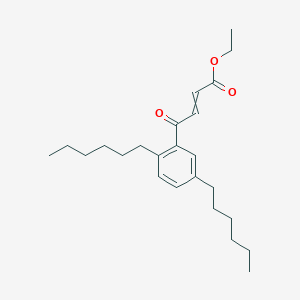


![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)

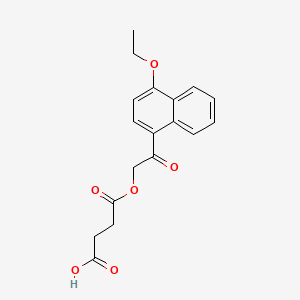
![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)

![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)
